(3-Cyclopropylmorpholin-3-yl)methanol
Description
(3-Cyclopropylmorpholin-3-yl)methanol is a chemical compound belonging to the morpholine class. It is characterized by a morpholine ring substituted with a cyclopropyl group and a hydroxymethyl group. This compound has garnered interest due to its unique chemical and biological properties, making it a valuable subject for various fields of research and industrial applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3-cyclopropylmorpholin-3-yl)methanol |
InChI |
InChI=1S/C8H15NO2/c10-5-8(7-1-2-7)6-11-4-3-9-8/h7,9-10H,1-6H2 |
InChI Key |
JPQVGMIPEFAIQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(COCCN2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylmorpholin-3-yl)methanol typically involves the reaction of cyclopropylamine with formaldehyde and morpholine under controlled conditions. The reaction proceeds through a series of steps including coupling, cyclization, and reduction reactions. The use of transition metal catalysts and stereoselective methods can enhance the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of solid-phase synthesis and advanced catalytic systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various morpholine derivatives .
Scientific Research Applications
(3-Cyclopropylmorpholin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes
Mechanism of Action
The mechanism of action of (3-Cyclopropylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act on kinases involved in cell cycle regulation and cytokinesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Morpholine: A basic heterocyclic compound with a similar structure but lacking the cyclopropyl and hydroxymethyl groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the morpholine ring.
(2-Chloroquinolin-3-yl)methanol: Another compound with a similar methanol group but different core structure.
Uniqueness: (3-Cyclopropylmorpholin-3-yl)methanol is unique due to its combination of the morpholine ring, cyclopropyl group, and hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
(3-Cyclopropylmorpholin-3-yl)methanol is a chemical compound belonging to the morpholine class, characterized by a cyclopropyl group attached to a morpholine ring with a hydroxymethyl group at the 3-position. This compound has gained attention due to its unique structural features, which confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 155.23 g/mol
- CAS Number : 1784341-84-9
The compound's structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions, which are essential for its application in synthetic chemistry and drug development.
This compound exerts its biological effects through interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit certain kinases involved in cell cycle regulation, which can affect cell proliferation and differentiation processes.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Penicillin | 4 |
| Escherichia coli | 32 | Ampicillin | 8 |
| Pseudomonas aeruginosa | 64 | Ciprofloxacin | 16 |
Anticancer Properties
In vitro studies have shown that this compound exhibits anticancer activity against various cancer cell lines. It induces apoptosis and inhibits tumor growth through mechanisms involving the modulation of signaling pathways related to cancer progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 20 µM.
- Apoptotic Induction : Increased levels of caspase-3 activity, indicating enhanced apoptotic activity.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Research Applications
This compound is utilized as a building block in the synthesis of more complex molecules and is explored for its potential therapeutic applications in drug development targeting specific biological pathways.
Comparison with Similar Compounds
The compound can be compared with other morpholine derivatives regarding their biological activities:
| Compound Name | Biological Activity |
|---|---|
| Morpholine | Limited antimicrobial activity |
| Cyclopropylamine | Moderate cytotoxicity |
| This compound | Significant antimicrobial and anticancer properties |
The unique combination of the cyclopropyl group, morpholine ring, and hydroxymethyl group in this compound contributes to its distinctive biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
